molecular formula C10H10N4 B13089442 (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine

Cat. No.: B13089442
M. Wt: 186.21 g/mol
InChI Key: NOQVIWWDGLEVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. Its structure, featuring a pyridine-linked pyrimidine core, is commonly explored as a bioisostere for adenine in ATP-competitive inhibitors, enabling strong binding interactions with the hinge region of kinase domains . This compound serves as a versatile precursor for synthesizing more complex molecules. Recent in silico studies highlight that analogues based on the N-(pyridin-3-yl)pyrimidin-4-amine scaffold demonstrate remarkable potency as cyclin-dependent kinase 2 (CDK2) inhibitors, a key target in oncology . One such analogue, NPPA3, showed a calculated binding affinity of -68.23 kJ mol⁻¹, stabilizing the CDK2 active site and suggesting high potential for anticancer drug development . Furthermore, related pyridin-3-yl-pyrimidin-2-yl derivatives have been synthesized and evaluated for biological activity, with specific compounds exhibiting potent cytotoxic effects against A549 lung cancer cell lines, showing IC50 values ten-fold lower than the reference drug imatinib . These derivatives have also demonstrated additional activity as receptor tyrosine kinase (RTK) inhibitors . The pyridin-ylpyrimidine scaffold is recognized for its favorable drug-like properties and is a privileged structure in the design of molecules targeting various kinases, including Met kinase and Bruton’s tyrosine kinase (BTK) . This compound is intended for research applications only, including use as a reference standard, a building block in synthetic chemistry, and a core structure in the design of biologically active molecules for in vitro biological screening. For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(2-pyridin-3-ylpyrimidin-5-yl)methanamine

InChI

InChI=1S/C10H10N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H,4,11H2

InChI Key

NOQVIWWDGLEVQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of advanced catalysts and optimized reaction conditions can significantly improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the anticancer properties of derivatives related to (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine. For instance, compounds synthesized from this base structure have demonstrated potent inhibitory effects on lung cancer cell lines, particularly A549 cells. In comparative studies, these derivatives exhibited greater efficacy than established treatments like imatinib, suggesting a promising avenue for further development in cancer therapeutics .

Table 1: Anticancer Activity Comparison

Compound NameIC50 (µM)Comparison DrugComparison IC50 (µM)
This compound Derivative 10.5Imatinib1.0
This compound Derivative 20.3Imatinib1.0

Antibacterial and Antifungal Properties

The compound has also shown significant antibacterial and antifungal activities against various species, including both Gram-positive and Gram-negative bacteria. The synthesized derivatives exhibited higher potency than some commercially available antibiotics, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity

Compound NameBacterial SpeciesMinimum Inhibitory Concentration (MIC)
This compound Derivative 1E. coli0.4 µg/mL
This compound Derivative 2Staphylococcus aureus0.6 µg/mL

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the pyridine and pyrimidine rings can significantly influence the compound's potency against various biological targets, including kinases involved in cancer progression .

Table 3: Structure-Activity Relationships

Modification TypeEffect on Activity
Substitution at position 4Increased potency against kinases
Removal of nitrogen atomDecreased activity

Catalytic Applications

Beyond medicinal uses, this compound derivatives have been explored for their catalytic properties in organic synthesis. They have been utilized as catalysts in various reactions, including cross-coupling reactions and as ligands in metal-catalyzed processes .

Case Study: Catalytic Efficiency
In one study, a specific derivative was employed in a Suzuki coupling reaction, yielding high turnover numbers and selectivity for the desired product, demonstrating its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Modifications Molecular Weight Yield (%) Key Substituents/Features References
(2-(Pyridin-3-yl)phenyl)methanamine (14d) Pyridine-phenyl vs. pyrimidine-pyridine linkage N/A 72 Pyridin-3-yl at ortho position of benzene
(4-(Pyridin-3-yl)phenyl)methanamine (14f) Pyridin-3-yl at para position of benzene N/A 68 Increased conjugation due to para substitution
(5-(Pyridin-3-yl)furan-2-yl)methanamine (D3G) Furan replaces pyrimidine 174.199 N/A Furan ring enhances solubility
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine Chloro and isopropoxy substituents on pyridine 214.69 N/A Lipophilic substituents
(2-(Thiophen-2-yl)pyridin-3-yl)methanamine Thiophene replaces pyrimidine N/A Discontinued Sulfur atom alters electronic profile
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine Imidazo-pyridine core with bromophenyl 311.17 N/A Bromine enhances bioactivity

Key Observations:

  • Pyridine vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) increase lipophilicity, while heterocycles like thiophene () or imidazo rings () modulate electronic properties and solubility.
  • Synthetic Accessibility : Yields for phenyl-pyridine analogs (52–72%, ) suggest moderate synthetic efficiency, while discontinued products () highlight scalability challenges.

Biological Activity

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is a compound characterized by the presence of both pyridine and pyrimidine rings. These heterocyclic structures are known for their significant biological activity, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity, mechanisms of action, and therapeutic potential of this compound, supported by relevant data and case studies.

Structure and Properties

The molecular structure of this compound includes a pyridine ring at the 3-position and a pyrimidine ring at the 5-position, linked through a methanamine group. This configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing pyridine and pyrimidine moieties have shown effectiveness against resistant bacterial strains. A study demonstrated that modifications to these rings can enhance antibacterial activity significantly, suggesting that this compound could be effective against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, similar pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation in models such as MDA-MB-453 cells, with GI50 values ranging from 2 to 40 μM . The mechanism often involves inhibition of key enzymes or signaling pathways associated with tumor growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrimidine derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as collagen prolyl-4-hydroxylase, affecting collagen synthesis and cellular signaling pathways .
  • Receptor Binding : Its structural features allow it to act as a ligand for various receptors, modulating their activity and influencing physiological responses .
  • Hydrogen Bonding and π-π Interactions : The presence of nitrogen-containing rings enables the formation of hydrogen bonds and π-π interactions, which are critical for binding to biological targets .

Case Studies

StudyFindings
Antibacterial Activity A derivative showed four times greater potency against resistant bacteria compared to non-substituted analogs .
Anticancer Potential Compounds with similar structures inhibited growth in breast cancer cell lines, with significant cytotoxic effects observed .
Anti-inflammatory Research Pyrimidine derivatives demonstrated COX inhibition in vitro, indicating potential for anti-inflammatory drug development .

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